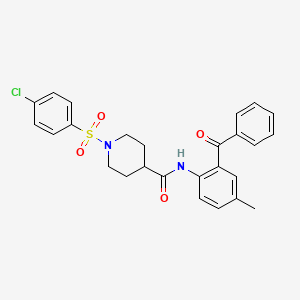
(4-(Pyridin-4-yloxy)pipéridin-1-yl)(m-tolyl)méthanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone is a synthetic organic compound that features a pyridine ring, a piperidine ring, and a methanone group
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical compound for the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
Target of Action
It’s worth noting that piperidine derivatives, which this compound is a part of, have been found to have significant roles in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidin-4-ol derivatives, a related class of compounds, have been evaluated for potential treatment of hiv . They have been found to exhibit CCR5 antagonistic activities , suggesting that they may interact with the CCR5 receptor, a coreceptor involved in HIV-1 entry .
Biochemical Pathways
Given the potential interaction with the ccr5 receptor mentioned above, it can be inferred that this compound may influence pathways related to hiv-1 entry into cells .
Result of Action
Related piperidin-4-ol derivatives have been found to exhibit ccr5 antagonistic activities , suggesting that they may inhibit the interaction of HIV-1 with the CCR5 receptor and thus prevent the entry of the virus into cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone typically involves the following steps:
Formation of Pyridin-4-yloxy Intermediate: This step involves the reaction of pyridine with an appropriate halogenated compound to form the pyridin-4-yloxy intermediate.
Piperidin-1-yl Substitution: The pyridin-4-yloxy intermediate is then reacted with piperidine under suitable conditions to form the (4-(Pyridin-4-yloxy)piperidin-1-yl) intermediate.
Methanone Formation: Finally, the (4-(Pyridin-4-yloxy)piperidin-1-yl) intermediate is reacted with m-tolylmethanone to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine or piperidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may yield alcohol derivatives.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Pyridin-4-yloxy)piperidin-1-yl)(phenyl)methanone: Similar structure but with a phenyl group instead of an m-tolyl group.
(4-(Pyridin-4-yloxy)piperidin-1-yl)(p-tolyl)methanone: Similar structure but with a p-tolyl group instead of an m-tolyl group.
Uniqueness
(4-(Pyridin-4-yloxy)piperidin-1-yl)(m-tolyl)methanone is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
IUPAC Name |
(3-methylphenyl)-(4-pyridin-4-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-14-3-2-4-15(13-14)18(21)20-11-7-17(8-12-20)22-16-5-9-19-10-6-16/h2-6,9-10,13,17H,7-8,11-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMSXDZOYTWCQNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)OC3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2402181.png)




![4-(((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)methyl)benzonitrile](/img/structure/B2402188.png)

![5-{[4-(benzyloxy)phenyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B2402192.png)

![2-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)thio)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2402195.png)
![2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2402197.png)



